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Compound of Interest

Compound Name: 2-Bromopyridine-3-boronic acid

Cat. No.: B1280758 Get Quote

An In-depth Technical Guide to 2-
Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and applications of 2-Bromopyridine-3-boronic acid. This versatile

compound serves as a critical building block in modern organic synthesis, particularly in the

formation of complex molecular architectures for pharmaceutical and materials science

applications.

Core Properties and Characteristics
2-Bromopyridine-3-boronic acid is a bifunctional molecule featuring both a bromine atom and

a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly

valuable reagent, especially in palladium-catalyzed cross-coupling reactions.

The key physical and chemical properties of 2-Bromopyridine-3-boronic acid are

summarized in the table below for easy reference.
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Property Value Reference(s)

CAS Number 452972-08-6 [1]

Molecular Formula C₅H₅BBrNO₂ [1]

Molecular Weight 201.81 g/mol [1]

Appearance
White to light orange to green

powder
[1]

Melting Point 132 °C (decomposition) [1]

Purity ≥ 98% (by HPLC) [1]

Solubility

Soluble in polar aprotic

solvents (e.g., DMSO, DMF,

THF). Sparingly soluble in

nonpolar solvents.[2]

Storage Conditions Store at 2 - 8 °C [1]

Reactivity and Applications
The primary application of 2-Bromopyridine-3-boronic acid is in Suzuki-Miyaura cross-

coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability

to efficiently form carbon-carbon bonds. The presence of both a boronic acid (a nucleophilic

partner) and a bromo-substituent (an electrophilic partner) on the same molecule opens up

possibilities for sequential, site-selective couplings to construct complex biaryl and heteroaryl

structures, which are common motifs in pharmaceuticals.[3][4]

The pyridine nitrogen can influence the catalytic cycle, a phenomenon sometimes referred to

as the "2-pyridyl problem," but effective catalyst systems have been developed to overcome

this challenge.[5][6]

Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative

protocols for the synthesis of pyridylboronic acids and their subsequent use in Suzuki-Miyaura

cross-coupling reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemimpex.com/products/40355
https://www.chemimpex.com/products/40355
https://www.chemimpex.com/products/40355
https://www.chemimpex.com/products/40355
https://www.chemimpex.com/products/40355
https://www.chemimpex.com/products/40355
https://www.benchchem.com/pdf/Stability_and_Solubility_of_2_Fluoropyridine_3_boronic_Acid_A_Technical_Guide.pdf
https://www.chemimpex.com/products/40355
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.chemimpex.com/products/40355
https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_26892277
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a generalized method for preparing pyridylboronic acids from their

corresponding bromopyridines, a common strategy for synthesizing compounds like 2-
Bromopyridine-3-boronic acid.[7]

Objective: To synthesize a pyridylboronic acid from a bromopyridine precursor.

Materials:

3-Bromopyridine (or other bromopyridine isomer)

Anhydrous Toluene and Tetrahydrofuran (THF)

Triisopropyl borate

n-Butyllithium (n-BuLi) in hexanes

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Ethyl acetate

Dry ice/acetone bath

Procedure:

Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, overhead

stirrer, and nitrogen inlet, combine anhydrous toluene, THF, triisopropyl borate (1.2 equiv.),

and the bromopyridine (1.0 equiv.).[7]

Lithiation: Cool the mixture to -40 °C using a dry ice/acetone bath.[7]

In-Situ Quench: Add n-butyllithium (1.2 equiv.) dropwise via a syringe pump over 1 hour,

ensuring the internal temperature is maintained at or below -40 °C. The slow addition to the

mixture containing the borate ester (in-situ quench) is crucial to trap the reactive 3-

lithiopyridine intermediate as it forms, minimizing side reactions.[7]

Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C.[7]
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Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate.

Separate the aqueous layer and perform acidic and basic extractions to isolate the boronic

acid product. The pH is typically adjusted to around 9 before final extraction.[7]

Purification: The crude product can be purified by recrystallization or column

chromatography.

Bromopyridine +
Triisopropyl Borate

in Toluene/THF
Cool to -40°C Add n-BuLi

dropwise
Stir for 30 min

at -40°C
Aqueous Work-up

(Acid/Base Extraction)
Pyridylboronic

Acid
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Synthesis of Pyridylboronic Acid Workflow

This protocol outlines a typical procedure for coupling a pyridylboronic acid with an aryl halide.

[5][8][9]

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

Aryl or heteroaryl bromide (1.0 equiv.)

2-Bromopyridine-3-boronic acid (1.2-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-2 mol%)

Ligand (if required, e.g., SPhos, 2-4 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv.)

Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Schlenk tube or similar reaction vessel

Procedure:
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Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the boronic acid, and the

base.[5]

Catalyst Addition: Add the palladium catalyst and any additional ligand to the tube.[5]

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).

Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

Solvent Addition: Add the degassed solvent via syringe.[5]

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[5][8]

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired biaryl product.[8]

Mandatory Visualizations
Diagrams are provided below to illustrate key processes related to the use of 2-
Bromopyridine-3-boronic acid.
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General Experimental Workflow for Suzuki-Miyaura Coupling
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Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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